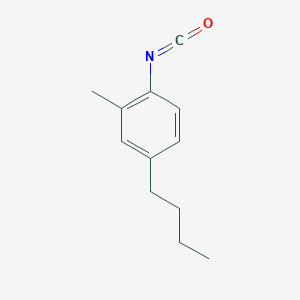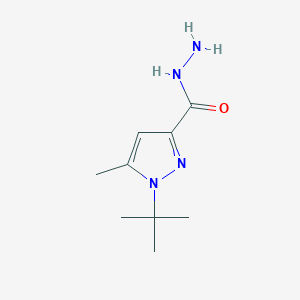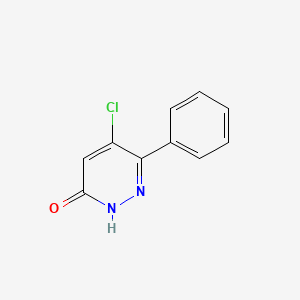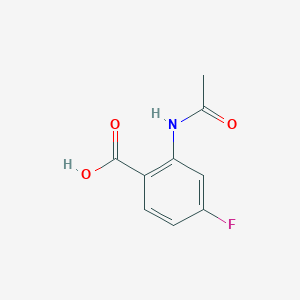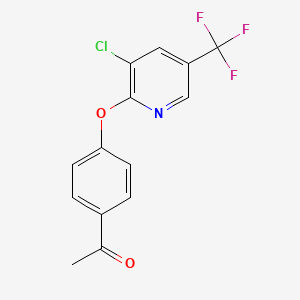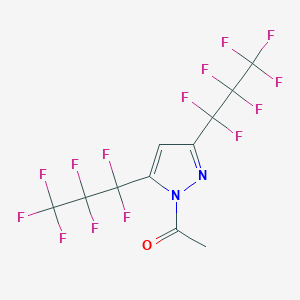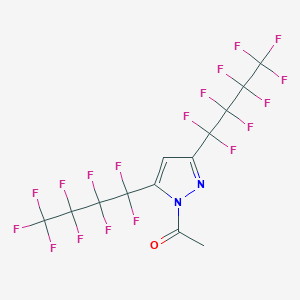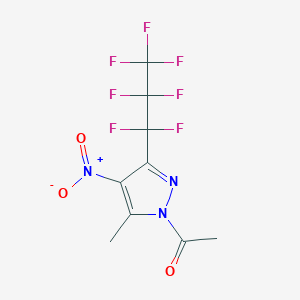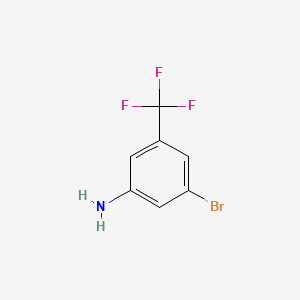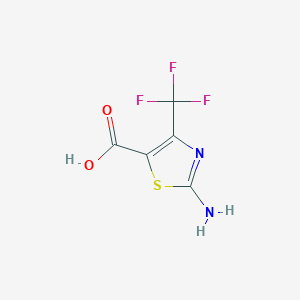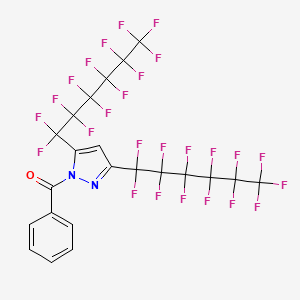
Acide 4-(butan-2-yl)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butan-2-yl)benzoic acid, also known as 4-sec-butylbenzoic acid, is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where a butan-2-yl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
4-(Butan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
Target of Action
This compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .
Mode of Action
As a benzoic acid derivative, it may share some properties with other benzoic acid compounds, such as antimicrobial activity . .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds.
Result of Action
Given its potential antimicrobial properties, it may interfere with microbial growth or survival . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Butan-2-yl)benzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5COOH+CH3CH2CH(CH3)ClAlCl3C6H4(CH3CH2CH(CH3))COOH
Industrial Production Methods
Industrial production of 4-(Butan-2-yl)benzoic acid typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(Butan-2-yl)benzoic acid can be oxidized to form 4-(Butan-2-yl)benzaldehyde or 4-(Butan-2-yl)benzyl alcohol.
Reduction: Reduction of the carboxylic acid group yields 4-(Butan-2-yl)benzyl alcohol.
Substitution: Halogenated derivatives of 4-(Butan-2-yl)benzoic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Butyl)benzoic acid: Similar structure but with a butyl group instead of a butan-2-yl group.
4-(Isobutyl)benzoic acid: Contains an isobutyl group attached to the benzene ring.
4-(Tert-butyl)benzoic acid: Features a tert-butyl group in the para position.
Uniqueness
4-(Butan-2-yl)benzoic acid is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-butan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWYTSGILDBAGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372988 |
Source


|
| Record name | 4-(butan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40912-38-7 |
Source


|
| Record name | 4-(butan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

